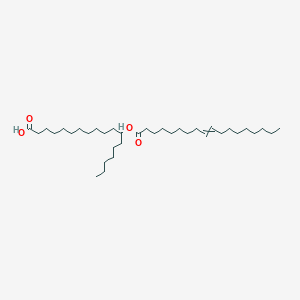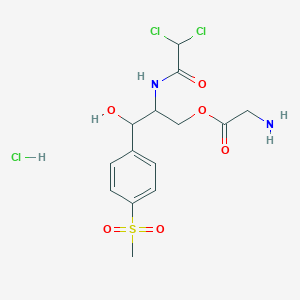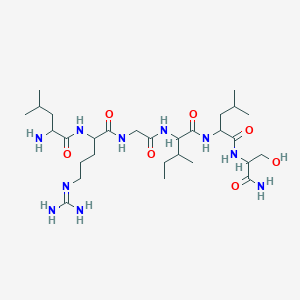
(+)-Biotin-PEG4-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG4-Alkyne is a biotinylation reagent that is widely used in bioorthogonal chemistry. This compound consists of biotin, a polyethylene glycol (PEG) spacer, and an alkyne group. . This compound is particularly useful for labeling and detecting biomolecules in various biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Biotin-PEG4-Alkyne is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and an alkyne group. The synthesis typically involves the following steps:
- Activation of biotin with a suitable activating agent such as N-hydroxysuccinimide (NHS).
- Conjugation of the activated biotin with a PEG spacer.
- Introduction of the alkyne group to the PEG spacer through a coupling reaction.
Industrial Production Methods: Industrial production of Biotin-PEG4-Alkyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: Biotin-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of Biotin-PEG4-Alkyne and an azide group on the target molecule .
Common Reagents and Conditions:
Reagents: Copper(I) catalyst, azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products: The major product of the click chemistry reaction involving Biotin-PEG4-Alkyne is a biotinylated molecule with a stable triazole linkage .
Aplicaciones Científicas De Investigación
Biotin-PEG4-Alkyne has a wide range of applications in scientific research, including:
Chemistry: Used for the selective labeling of azide-containing molecules, facilitating the study of chemical reactions and molecular interactions
Biology: Employed in the biotinylation of proteins, nucleic acids, and other biomolecules for detection and purification purposes
Medicine: Utilized in drug delivery systems and diagnostic assays to enhance the specificity and sensitivity of detection methods
Industry: Applied in the development of biosensors and other analytical tools for various industrial applications
Mecanismo De Acción
The mechanism of action of Biotin-PEG4-Alkyne involves the formation of a stable triazole linkage through click chemistry. The alkyne group of Biotin-PEG4-Alkyne reacts with an azide group on the target molecule in the presence of a copper(I) catalyst. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The biotin moiety can then be detected using streptavidin, avidin, or NeutrAvidin proteins, which have a high affinity for biotin .
Comparación Con Compuestos Similares
Azide-PEG3-Biotin Conjugate: Similar to Biotin-PEG4-Alkyne but contains an azide group instead of an alkyne group.
Dibenzocyclooctyne-PEG4-Biotin Conjugate: Another biotinylation reagent that uses a different click chemistry approach.
Biotin-Picolyl Azide: A biotinylation reagent with a picolyl azide group.
Uniqueness: Biotin-PEG4-Alkyne is unique due to its alkyne group, which allows for highly efficient and specific click chemistry reactions with azide-containing molecules. This specificity and efficiency make it a valuable tool for various scientific applications .
Propiedades
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJWNZZFUDLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13389952.png)
![Sodium 4-[10,13-dimethyl-3,7,12-tris(oxidanylidene)-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13389953.png)
![4-[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13389966.png)
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one](/img/structure/B13389970.png)
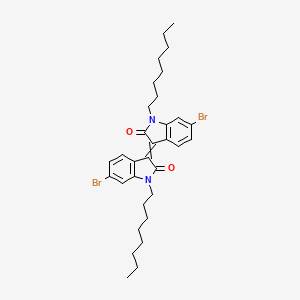
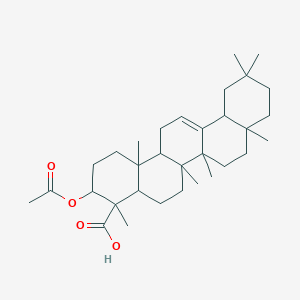
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene (acc to CAS)](/img/structure/B13389991.png)
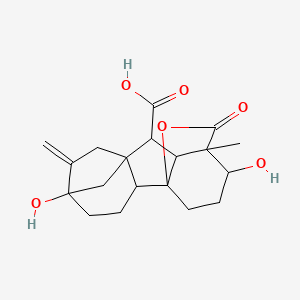

![tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B13390012.png)
